Zinc diethyldithiocarbamate

准备方法

合成路线和反应条件: 二硫代氨基甲酸锌通常通过使二乙基二硫代氨基甲酸酯与锌盐反应来合成。反应涉及二乙基二硫代氨基甲酸酯阴离子和锌阳离子之间的络合物形成。一般反应可以表示为:[ \text{2 (C}2\text{H}_5\text{)NCS}_2\text{Na} + \text{ZnSO}_4 \rightarrow \text{(C}_2\text{H}_5\text{)NCS}_2\text{Zn} + \text{Na}_2\text{SO}_4 ]

工业生产方法: 在工业环境中,二硫代氨基甲酸锌的生产涉及在受控条件下将二乙基二硫代氨基甲酸酯与硫酸锌进行大规模反应。 反应通常在水溶液中进行,产物通过过滤和干燥分离 {_svg_2}.

反应类型:

氧化: 二硫代氨基甲酸锌可以发生氧化反应,导致形成二硫化物。

还原: 它可以被还原为相应的硫醇衍生物。

取代: 该化合物可以参与取代反应,其中二乙基二硫代氨基甲酸酯配体被其他配体取代。

常用试剂和条件:

氧化剂: 过氧化氢,碘。

还原剂: 硼氢化钠,氢化铝锂。

取代试剂: 卤化物,膦。

主要产物:

氧化: 二硫化物。

还原: 硫醇衍生物。

取代: 各种取代的二硫代氨基甲酸酯.

科学研究应用

Industrial Applications

1. Rubber Manufacturing

Zinc diethyldithiocarbamate is primarily used as an accelerator in the vulcanization process of rubber. It enhances the cross-linking of rubber polymers, improving their elasticity and durability. Compared to other accelerators, this compound exhibits lower toxicity, making it a safer alternative for industrial use .

2. Polymer Synthesis

Recent studies have demonstrated the efficacy of this compound as a catalyst in synthesizing high molecular weight polyurethanes. These polyurethanes are biocompatible and can form thermogelling hydrogels, which are valuable for biomedical applications such as drug delivery systems . The compound's ability to catalyze reactions in various solvents further expands its applicability in polymer chemistry.

3. Alternative to Toxic Catalysts

this compound serves as a safer alternative to traditional organotin catalysts, which are often associated with environmental hazards and toxicity. Its use in polymerization reactions not only reduces health risks but also maintains effective catalytic performance .

Biomedical Applications

1. Anti-Cancer Research

this compound has garnered attention for its potential anti-cancer properties. As a metabolite of disulfiram, a drug used for treating alcoholism, it exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can enhance the solubility of disulfiram, thereby improving its therapeutic efficacy against tumors .

2. Inclusion Complexes for Enhanced Solubility

Research has explored the formation of inclusion complexes between this compound and cyclodextrins to improve its solubility and bioavailability. These complexes significantly enhance the cytotoxic activity of this compound against lung carcinoma cells, indicating its potential as a treatment option for cancer .

3. Reactive Oxygen Species Production

The compound's mechanism of action involves the production of reactive oxygen species, which play a crucial role in inducing cancer cell death. Additionally, it has been shown to inhibit pathways associated with cancer progression, such as the NF-kB signaling pathway .

作用机制

二硫代氨基甲酸锌主要通过螯合铜和锌等金属离子发挥作用。通过与这些金属离子结合,它抑制金属蛋白酶的活性,金属蛋白酶是参与细胞外基质降解的酶。 这种抑制阻止了细胞外基质的分解,这是癌症转移和血管生成等过程中的关键步骤 .

类似化合物:

- 二乙基二硫代氨基甲酸锌

- 二甲基二硫代氨基甲酸锌

- 乙二胺二硫代氨基甲酸锌

比较: 二硫代氨基甲酸锌在有效螯合铜和锌离子方面独树一帜。与其他类似化合物相比,它在聚合反应中表现出优异的催化性能,并且在生物医学应用中具有较低的细胞毒性。 其双重螯合能力使其成为各种科学和工业应用中的通用化合物 .

相似化合物的比较

- Zinc Diethyldithiocarbamate

- Zinc Dimethyldithiocarbamate

- Zinc Ethylenebisdithiocarbamate

Comparison: Ditiocarb Zinc is unique in its ability to chelate both copper and zinc ions effectively. Compared to other similar compounds, it has shown superior catalytic performance in polymerization reactions and lower cytotoxicity in biomedical applications. Its dual chelation capability makes it a versatile compound in various scientific and industrial applications .

生物活性

Zinc diethyldithiocarbamate (ZDEC), a zinc salt of diethyldithiocarbamate, is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and associated case studies, highlighting its relevance in both pharmacological and toxicological contexts.

Overview of this compound

ZDEC is primarily recognized for its role as a rubber accelerator and has been implicated in various biological processes. Its ability to chelate metal ions, particularly zinc and copper, positions it as a crucial player in both therapeutic applications and potential allergenicity.

- Metal Chelation : ZDEC exhibits a strong affinity for chelating divalent metal ions such as zinc and copper. This property is pivotal in modulating metal ion availability in biological systems, which can influence enzymatic activities and oxidative stress responses.

- Antioxidant Activity : The compound has been shown to enhance cellular antioxidant defenses. For instance, studies indicate that ZDEC treatment increases superoxide dismutase (SOD) activity in hypoxic conditions, suggesting a protective role against oxidative damage in neuronal tissues .

- Anti-Cancer Properties : Research indicates that ZDEC possesses anti-cancer activity, particularly against lung carcinoma cells. Inclusion complexes formed with cyclodextrins significantly enhance its solubility and cytotoxicity, making it a promising candidate for cancer therapy . The mechanism involves the generation of reactive oxygen species (ROS) upon metal complexation, leading to increased apoptosis in cancer cells .

Case Study 1: Neuroprotection in Hypoxia

A study utilizing zebrafish models demonstrated that ZDEC mitigated the increase of chelatable zinc levels during hypoxia, which is known to induce neurotoxic effects. The treatment resulted in improved thiol levels and SOD activity, indicating enhanced antioxidant capacity following ZDEC administration .

Case Study 2: Allergenicity Assessment

ZDEC has been evaluated for its allergenic potential through haptenation mechanisms. In murine models, ZDEC was found to bind to proteins via thiol groups, forming mixed disulfides that could trigger allergic responses. This highlights the dual nature of ZDEC as both beneficial and potentially harmful depending on exposure levels .

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Nature Study (2016) | ZDEC reduced chelatable Zn levels in hypoxia models | Suggests potential neuroprotective applications |

| Allergenicity Study (2008) | ZDEC demonstrated haptenation leading to allergic responses | Raises concerns for occupational exposure |

| Cancer Study (2023) | Enhanced cytotoxicity against lung carcinoma with cyclodextrin complexes | Indicates therapeutic potential in oncology |

属性

Key on ui mechanism of action |

The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/ |

|---|---|

CAS 编号 |

14324-55-1 |

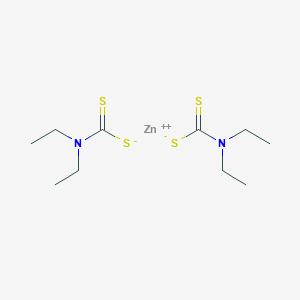

分子式 |

C10H20N2S4Zn |

分子量 |

361.9 g/mol |

IUPAC 名称 |

zinc;N,N-diethylcarbamodithioate |

InChI |

InChI=1S/2C5H11NS2.Zn/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |

InChI 键 |

RKQOSDAEEGPRER-UHFFFAOYSA-L |

SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Zn+2] |

规范 SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Zn+2] |

颜色/形态 |

White powder |

密度 |

1.47 at 20 °C/20 °C |

熔点 |

172-176 °C |

Key on ui other cas no. |

14324-55-1 |

物理描述 |

Dry Powder, Liquid; Dry Powder White solid; [Hawley] |

Pictograms |

Irritant; Environmental Hazard |

溶解度 |

Sol in carbon disulfide, benzene, chloroform; insol in water |

同义词 |

Ammonium Salt Ditiocarb Bismuth Salt Ditiocarb Diethylcarbamodithioic Acid Diethyldithiocarbamate Diethyldithiocarbamate, Sodium Diethyldithiocarbamate, Zinc Diethyldithiocarbamic Acid Dithiocarb Ditiocarb Ditiocarb Sodium Ditiocarb, Ammonium Salt Ditiocarb, Bismuth Salt Ditiocarb, Lead Salt Ditiocarb, Potassium Salt Ditiocarb, Sodium Salt Ditiocarb, Sodium Salt, Trihydrate Ditiocarb, Tin(4+) Salt Ditiocarb, Zinc Salt Imuthiol Lead Salt Ditiocarb Potassium Salt Ditiocarb Sodium Diethyldithiocarbamate Sodium Salt Ditiocarb Sodium, Ditiocarb Thiocarb Zinc Diethyldithiocarbamate Zinc Salt Ditioca |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。